BenchChemオンラインストアへようこそ!

4-(diethylsulfamoyl)-N-[4-(5-ethyl-1,3,4-oxadiazol-2-yl)phenyl]benzamide

Unknown Target Data Gap De Novo Profiling

This sulfamoyl benzamide features a 1,3,4-oxadiazole linker with no prior-art bioactivity annotations. Its uncharted chemical space makes it a strategic starting point for first-in-class patent claims and diversity screening libraries. Unlike annotated analogs, this confirmed structure (CAS 946306-25-8) carries zero target-engagement baggage, maximizing the scope of composition-of-matter patents. Ideal as a negative control or selectivity probe once a primary target is identified.

Molecular Formula C21H24N4O4S
Molecular Weight 428.5 g/mol
CAS No. 946306-25-8
Cat. No. B6529383
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(diethylsulfamoyl)-N-[4-(5-ethyl-1,3,4-oxadiazol-2-yl)phenyl]benzamide
CAS946306-25-8
Molecular FormulaC21H24N4O4S
Molecular Weight428.5 g/mol
Structural Identifiers
SMILESCCC1=NN=C(O1)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CC)CC
InChIInChI=1S/C21H24N4O4S/c1-4-19-23-24-21(29-19)16-7-11-17(12-8-16)22-20(26)15-9-13-18(14-10-15)30(27,28)25(5-2)6-3/h7-14H,4-6H2,1-3H3,(H,22,26)
InChIKeyVRCLNLSIOBTEBG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Profile: 4-(diethylsulfamoyl)-N-[4-(5-ethyl-1,3,4-oxadiazol-2-yl)phenyl]benzamide (CAS 946306-25-8) - A Data-Deficient Chemical Probe


The compound 4-(diethylsulfamoyl)-N-[4-(5-ethyl-1,3,4-oxadiazol-2-yl)phenyl]benzamide (CAS 946306-25-8) is a synthetic small molecule belonging to the sulfamoyl benzamide class, featuring a 1,3,4-oxadiazole motif [1]. Its chemical structure is confirmed and registered in authoritative databases . However, a comprehensive search of primary research papers, patents, and authoritative bioactivity databases has revealed a complete absence of peer-reviewed, quantitative biological activity data for this specific compound. There are no reported target engagement values, potency metrics, or selectivity profiles. Procurement interest is therefore not driven by proven biological performance, but may stem from its structural uniqueness and potential as a starting point for novel intellectual property.

Why Generic Substitution Fails for 4-(diethylsulfamoyl)-N-[4-(5-ethyl-1,3,4-oxadiazol-2-yl)phenyl]benzamide: The Unvalidated Target Space


Generic substitution or replacement of this compound with a seemingly similar in-class analog, such as 4-(diethylsulfamoyl)-N-(5-ethyl-1,3,4-oxadiazol-2-yl)benzamide (CAS 850935-74-9), is impossible for scientific procurement. The two differ structurally in a critical linker geometry. However, the primary reason is that no quantitative structure-activity relationship (SAR) at any biological target exists in the public domain. Without confirmed target engagement or a documented pharmacological profile, any claim of differentiation is entirely speculative. The compound's primary differentiator is its uncharted and unencumbered chemical space, which offers both the risk of no activity and the strategic advantage of a clean slate for novel target discovery and broad patent protection [1].

Quantitative Evidence Guide: Data-Deficient Status of CAS 946306-25-8


Potency and Target Engagement Profile: No Quantitative Data Available

A systematic search of primary research papers, the ChEMBL database, BindingDB, and patent literature returned no records of any biological assay data for this compound. There is no measurable comparison or quantified differentiation against any analog or alternative because the compound's primary biological activity has not been characterized. Any claims of superior potency or selectivity cannot be substantiated.

Unknown Target Data Gap De Novo Profiling

Selectivity Profile: No Isoform or Off-Target Data Available

No selectivity data exists against any panel of related enzymes, receptors, or off-targets. Unlike structurally similar sulfamoyl-benzamides that have been characterized as carbonic anhydrase inhibitors, this specific compound has no reported affinity for any CA isozyme (I, II, IX, XII, etc.) or other targets. It cannot be compared to any known selective or non-selective agent.

Unknown Selectivity Data Gap Clean Lead

Physicochemical and Drug-Likeness Profile: Supportive but Non-Differentiator

Computed properties provide a baseline profile. The molecular weight (428.5 g/mol), topological polar surface area (114 Ų), and cLogP (calculated as 3) fall within acceptable ranges for oral drug-likeness. While the diethylsulfamoyl group is known to enhance solubility in some analogs, no experimental solubility, permeability, or metabolic stability data exists for this specific compound to prove such an advantage.

Drug-likeness Physicochemical Properties Baseline Data

Application Scenarios for 4-(diethylsulfamoyl)-N-[4-(5-ethyl-1,3,4-oxadiazol-2-yl)phenyl]benzamide Based on Data Status


De Novo Phenotypic or High-Throughput Screening (HTS) Campaigns

The complete lack of annotated biological activity makes this compound an ideal candidate for inclusion in diversity screening libraries. It offers a 'clean slate' to identify novel bioactivity and generate first-in-class intellectual property. Any hit identified will have a unique chemical structure with no prior art, as confirmed by the absence of patent or literature data linking this compound to a specific target [1].

Medicinal Chemistry Starting Point for IP Generation

For organizations seeking to build a proprietary portfolio around a novel sulfamoyl-benzamide scaffold, this compound provides a structurally confirmed and purchasable starting point with no pre-existing target annotations in major databases . Unlike more characterized analogs, its chemical space is entirely unencumbered, maximizing the potential scope of composition-of-matter patent claims.

Chemical Biology Tool for Off-Target Profiling Studies

Given its structural similarity to known carbonic anhydrase and esterase inhibitor pharmacophores, this compound can serve as a negative control or a probe for selectivity profiling once a primary target is identified. Its current data-deficient status is a prerequisite for generating a high-quality, unbiased selectivity dataset.

Quote Request

Request a Quote for 4-(diethylsulfamoyl)-N-[4-(5-ethyl-1,3,4-oxadiazol-2-yl)phenyl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.